1-{2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a triazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with isothiocyanates.
S-Alkylation: The triazole thiol is then alkylated with a suitable alkyl halide to introduce the sulfanyl group.
Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and a suitable electrophile.
Final Coupling: The final step involves coupling the triazole and piperazine derivatives under appropriate conditions, often using a base and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for
Properties
Molecular Formula |
C28H27F3N6O2S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
1-[2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C28H27F3N6O2S/c29-28(30,31)23-11-12-24(25(19-23)37(38)39)35-15-13-34(14-16-35)17-18-40-27-33-32-26(22-9-5-2-6-10-22)36(27)20-21-7-3-1-4-8-21/h1-12,19H,13-18,20H2 |
InChI Key |
VDHIRWIAHYSGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.